

Aprotinin stability and storage conditions for research.

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Compound of Interest		
Compound Name:	Aprotinin	
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Aprotinin Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **aprotinin** for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized aprotinin?

Lyophilized **aprotinin** is stable for weeks at room temperature, but for long-term storage, it should be kept in a desiccated environment below -18°C.[1] Some suppliers suggest storage at -20°C for several years without loss of activity or at +2 to +8°C with a shelf-life of two to four years depending on the specific product.[2][3]

Q2: How should I reconstitute lyophilized **aprotinin**?

It is recommended to reconstitute lyophilized **aprotinin** in sterile $18M\Omega$ -cm H2O or an aqueous buffer (e.g., 0.1 M Tris, pH 8.0) to a concentration of not less than $100\mu g/ml.[1][4]$ For reconstitution, allow the vial to reach room temperature and briefly centrifuge to collect all the powder at the bottom.[5][6] Add the appropriate solvent, and gently agitate to dissolve. Avoid vigorous shaking.[6]

Q3: What are the recommended storage conditions for reconstituted aprotinin?



Upon reconstitution, **aprotinin** solutions can be stored at 2-8°C for up to one week.[7][8] For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or below for up to 6 months.[4][7][9] To prevent degradation from repeated freeze-thaw cycles, it is best to store it in single-use aliquots.[1][8] For extended long-term storage, adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended.[1][8]

Q4: At what pH is **aprotinin** stable?

Aprotinin is stable over a wide pH range, typically from 1 to 12.[3] However, it becomes inactive at a pH greater than 12.8.[4] For optimal stability of sterile filtered solutions, a pH range of 5.0-8.0 is recommended, which can maintain stability for at least three years.[2] Solutions with a pH below 4.0 or above 9.0 should be used within hours of preparation.[2]

Q5: Is **aprotinin** sensitive to temperature?

Aprotinin is remarkably resistant to high temperatures due to its compact tertiary structure.[4] [10] However, it can be degraded by thermolysin at temperatures above 60°C.[4] For storage, maintaining the recommended low temperatures is crucial for preserving its activity over the long term.

Q6: Can I add preservatives to my reconstituted **aprotinin** solution?

Yes, if the solution is not for immediate use and will be stored for a period where microbial contamination is a concern, a preservative such as sodium azide (at a concentration of 0.9 mg/mL) can be added.[9][11]

Troubleshooting Guide

Issue: I am seeing reduced or no inhibitory activity from my **aprotinin**.

- Possible Cause 1: Improper Storage. Aprotinin, especially in its reconstituted form, can lose activity if not stored correctly.
 - Solution: Ensure that lyophilized powder is stored at or below -18°C and that reconstituted solutions are stored at 2-8°C for short-term use or frozen at -20°C or below for long-term storage.[1][9] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1][8]



- Possible Cause 2: Incorrect pH. The stability and activity of **aprotinin** are pH-dependent.
 - Solution: Check the pH of your experimental buffer. Aprotinin is most stable between pH
 5.0 and 8.0.[2] Its binding to most proteases dissociates at pH extremes (<3 or >10).[7][12]
- Possible Cause 3: Presence of Reducing Agents. The disulfide bridges in aprotinin are crucial for its structure and function.
 - Solution: Avoid using buffers containing reducing agents like β-mercaptoethanol, as they can break the Cys14-Cys38 disulfide bridge, leading to inactivation.[3]

Issue: My reconstituted aprotinin solution appears cloudy or has particulates.

- Possible Cause 1: Incomplete Dissolution. The lyophilized powder may not have fully dissolved.
 - Solution: After adding the solvent, allow the vial to sit at room temperature for 15-30 minutes with gentle agitation.[6] If particulates persist, you can try mixing for a couple of hours at room temperature or overnight at 4°C on a rocker.[5][13]
- Possible Cause 2: Microbial Contamination. If the solution was not prepared and stored under sterile conditions, cloudiness could indicate bacterial or fungal growth.
 - Solution: Reconstitute aprotinin using sterile water or buffer and maintain aseptic techniques.[1] If contamination is suspected, the solution should be discarded. For future preparations, consider sterile filtering the reconstituted solution through a 0.2 μm filter.[3]

Data Summary Tables

Table 1: Aprotinin Storage Conditions and Stability



Form	Storage Temperature	Duration	Notes
Lyophilized Powder	Room Temperature	Up to 3 weeks[1]	Should be stored desiccated.
Lyophilized Powder	2-8°C	Up to expiration date[9][11]	
Lyophilized Powder	-20°C or below	Several years[2]	Recommended for long-term storage.
Reconstituted Solution	2-8°C	Up to 1 week[7][8]	
Reconstituted Solution	-20°C or below	Up to 6 months[4][7]	Store in aliquots to avoid freeze-thaw cycles.
Reconstituted Solution with Carrier Protein (0.1% HSA/BSA)	-20°C or below	Extended long-term storage[1][8]	Recommended for enhanced stability.

Table 2: Aprotinin pH Stability

pH Range	Stability	Recommendation
5.0 - 8.0	High	Optimal for long-term stability of solutions.[2]
< 4.0 or > 9.0	Low	Use within hours of preparation.[2]
> 12.8	Inactive	Aprotinin is irreversibly denatured.[3][4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Aprotinin

Objective: To prepare a stock solution of **aprotinin** from a lyophilized powder.



Materials:

- Vial of lyophilized aprotinin
- Sterile, nuclease-free water or a suitable sterile buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Sterile pipette tips
- Microcentrifuge

Procedure:

- Allow the vial of lyophilized aprotinin and the reconstitution solvent to equilibrate to room temperature.[5][6]
- Briefly centrifuge the vial in a microcentrifuge to ensure that all the lyophilized powder is collected at the bottom of the vial.[5][6]
- Carefully open the vial.
- Using a sterile pipette tip, add the recommended volume of sterile water or buffer to the vial to achieve the desired stock concentration (typically not less than 100 μg/mL).[1]
- Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing to prevent foaming and protein denaturation.[6]
- Allow the vial to stand at room temperature for 15-30 minutes to ensure complete dissolution.
- The reconstituted **aprotinin** is now ready for use or for aliquoting and storage.

Protocol 2: Enzymatic Assay of Aprotinin Activity (Trypsin Inhibition Assay)

Objective: To determine the inhibitory activity of an **aprotinin** solution by measuring the inhibition of trypsin activity.



Principle: **Aprotinin** inhibits the activity of trypsin. This assay measures the residual trypsin activity after incubation with **aprotinin**, using a chromogenic substrate like N α -Benzoyl-DL-arginine p-nitroanilide (BAPNA), which releases p-nitroaniline (yellow color) upon cleavage by trypsin. The reduction in the rate of p-nitroaniline formation is proportional to the **aprotinin** activity.[14]

Materials:

- Trypsin solution
- Aprotinin solution (to be tested)
- Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) solution
- Triethanolamine buffer (200 mM, pH 7.8) containing 20 mM Calcium Chloride
- Spectrophotometer capable of measuring absorbance at 405 nm
- Cuvettes

Procedure:

- Set up the following reactions in separate cuvettes at 25°C:
 - Uninhibited Control: Triethanolamine buffer, Trypsin solution.
 - Inhibited Sample: Triethanolamine buffer, Trypsin solution, Aprotinin solution.
 - Blank: Triethanolamine buffer, Aprotinin solution (or water).
- Incubate the mixtures for a defined period (e.g., 10 minutes) to allow for the interaction between trypsin and **aprotinin**.
- Initiate the reaction by adding the BAPNA solution to each cuvette.
- Immediately place the cuvettes in the spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., for 5 minutes).[14][15]



- Calculate the rate of reaction (ΔA405/min) for the uninhibited and inhibited samples from the linear portion of the absorbance curve.
- The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 (Rate of Inhibited Sample / Rate of Uninhibited Control)] x 100

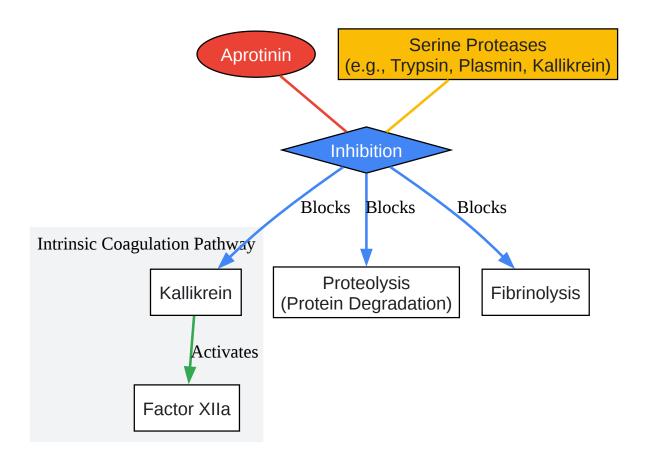
Visualizations



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Caption: Workflow for the reconstitution of lyophilized aprotinin.





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Caption: Aprotinin's mechanism of action as a serine protease inhibitor.

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